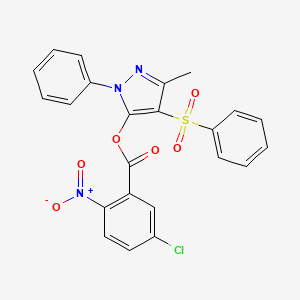

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate

Beschreibung

Eigenschaften

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 5-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O6S/c1-15-21(34(31,32)18-10-6-3-7-11-18)22(26(25-15)17-8-4-2-5-9-17)33-23(28)19-14-16(24)12-13-20(19)27(29)30/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTTVDCAYLNOQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-nitrobenzoic acid, which is then esterified to form methyl 5-chloro-2-nitrobenzoate . This intermediate is then reacted with 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

Oxidation: Formation of 5-amino-2-nitrobenzoate derivatives.

Reduction: Formation of 5-chloro-2-aminobenzoate derivatives.

Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate typically involves a multi-step process that includes cyclocondensation reactions and subsequent modifications to introduce the benzenesulfonyl and nitrobenzoate groups. The compound can be derived from intermediates such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one through various chemical transformations, including Vilsmeier-Haack reactions for chloroformylation .

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl have been evaluated for their effects on cancer cell lines, including breast cancer (MCF-7) cells. The MTT assay results demonstrate that these compounds can inhibit cell viability effectively, suggesting their potential as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have shown promising antimicrobial effects. Studies have reported that certain pyrazole compounds possess activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MIC) of these compounds indicate their potential as effective antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study conducted on the anticancer properties of pyrazolone derivatives revealed that several compounds exhibited selective cytotoxicity against MCF-7 cells while maintaining high viability in normal human fibroblast cells. This selectivity is crucial for developing targeted therapies with reduced side effects .

Case Study 2: Antimicrobial Testing

Another research effort focused on the synthesis of novel pyrazole derivatives aimed at treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). These derivatives demonstrated potent antibacterial activity with low toxicity to human cells, highlighting their potential as therapeutic agents in combating resistant bacterial strains .

Data Tables

| Compound | Biological Activity | IC50 (µM) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Anticancer (MCF-7) | 10 | - |

| Compound B | Antimicrobial (S. aureus) | - | 0.78 |

| Compound C | Anticancer (MCF-7) | 15 | - |

Wirkmechanismus

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The compound’s sulfonyl and nitro groups are key functional groups that contribute to its reactivity and biological activity. These groups can interact with enzymes and receptors, modulating various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Methodological Context

- Synthesis : The target compound’s synthesis likely parallels Srih et al.’s methods, where POCl₃-mediated chlorination and subsequent functionalization are critical steps .

- Structural Analysis: Software like SHELXL (for refinement) and ORTEP (for visualization) are standard tools for characterizing such compounds, as noted in crystallography studies .

- Biological Activity : While direct data are absent, pyrazole derivatives with sulfonyl or piperazine groups have demonstrated anti-mycobacterial and kinase inhibitory activities, suggesting plausible avenues for testing the target compound .

Biologische Aktivität

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate is a complex organic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure comprising a pyrazole ring, a benzenesulfonyl group, and a nitrobenzoate moiety, which contribute to its potential therapeutic applications.

The molecular formula of this compound is , and it has a molecular weight of approximately 467.9 g/mol. The structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C23H16ClN3O6S |

| Molecular Weight | 467.9 g/mol |

| LogP | 3.96 |

| Polar Surface Area | 71.68 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl and nitro groups are particularly significant as they can modulate biochemical pathways through enzyme inhibition and receptor interactions .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit notable antimicrobial properties. In studies, it has shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis while demonstrating weaker activity against other strains .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase (AChE) and urease. Studies have shown that it possesses strong inhibitory activity against these enzymes, which is significant for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections .

Anti-inflammatory and Anticancer Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . Additionally, preliminary studies suggest anticancer properties, with some derivatives showing efficacy in inhibiting tumor cell proliferation .

Case Studies

Case Study 1: Antimicrobial Screening

In a comparative study, various pyrazole derivatives were synthesized and screened for antimicrobial activity. The target compound was part of this evaluation, where it demonstrated significant inhibition against selected strains compared to control compounds. The results indicated that structural modifications influenced the degree of activity .

Case Study 2: Enzyme Inhibition

A detailed study focused on the inhibitory effects of the compound on AChE revealed a competitive inhibition mechanism. Using fluorescence quenching methods with bovine serum albumin (BSA), the binding affinity was quantified, demonstrating potential for therapeutic use in neurodegenerative disorders .

Summary of Biological Activities

Q & A

Q. What experimental protocols are recommended for synthesizing 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 5-chloro-2-nitrobenzoate?

A diazotization-coupling strategy is commonly employed for pyrazole derivatives. For example, diazotization of substituted anilines (e.g., 2-amino-5-chlorobenzophenone) in strong HCl at 273 K with sodium nitrite, followed by coupling with 3-methyl-1-phenyl-2-pyrazoline-5-one in aqueous solution, yields intermediates . Subsequent sulfonylation and esterification steps can introduce the benzenesulfonyl and nitrobenzoate groups. Key parameters include:

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) using the SHELX system is standard:

Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) to collect intensity data.

Structure solution : Apply direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination.

Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding using least-squares minimization .

Visualization : ORTEP-III or WinGX generates anisotropic displacement ellipsoid diagrams .

Advanced Questions

Q. How can hydrogen bonding patterns in the crystal lattice inform supramolecular interactions?

Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings) to predict packing behavior. For pyrazole derivatives:

Q. What computational methods predict the compound’s biological activity?

QSAR modeling : Use topological polar surface area (TPSA ≈86 Ų) and logP (~3) to estimate membrane permeability and solubility .

Molecular docking : Dock the compound into target proteins (e.g., Jak2 kinase) using AutoDock Vina. Key steps:

- Prepare ligand (optimize geometry at B3LYP/6-31G* level).

- Define binding pockets based on co-crystallized inhibitors (e.g., AZD1480 in PDB: 4D1S) .

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.